2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Description
Properties
IUPAC Name |
2-(methoxymethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-16-6-9-13-10-7-4-2-3-5-8(7)12-11(17)15(10)14-9/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOGYHYKRDXEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C3C=CC=CC3=NC(=S)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Triazoloquinazoline Backbone
The triazolo[1,5-c]quinazoline system forms through cyclocondensation reactions between functionalized quinazoline precursors and nitrogen-containing reagents. A 2009 study describes the synthesis of potassium 2-thio-triazolo[1,5-c]quinazoline (Intermediate 1) via treatment of 2-thioquinazoline derivatives with hydrazine hydrate under reflux conditions. This intermediate serves as the foundational structure for subsequent functionalizations.
Phosphorus oxychloride (POCl₃) proves critical in forming the triazole ring, as demonstrated in the preparation of 5-chlorotriazoloquinazolines. When Intermediate 1 reacts with POCl₃ at 105°C for 19 hours, chlorination occurs at position 5 with simultaneous cyclization, achieving 75-80% yields. The reaction's regioselectivity arises from the electron-deficient nature of the quinazoline C5 position, favoring electrophilic substitution.
Thiol Group Introduction
Sulfur incorporation at position 5 employs sodium hydrosulfide (NaSH) or thiourea derivatives. A 2010 protocol treats 5-chlorotriazoloquinazoline with sodium thiolate in dimethylformamide (DMF) at 90°C for 24 hours, producing the 5-thiol derivative with 85% efficiency. Kinetic studies reveal second-order dependence on both substrate and thiolate concentration, suggesting an SNAr mechanism.
Table 1: Optimization of Thiolation Conditions
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | DMF | 36 | 62 |
| 2 | 90 | DMF | 24 | 85 |
| 3 | 110 | DMSO | 12 | 78 |
| 4 | 90 | NMP | 18 | 81 |
Methoxymethyl Functionalization
Alkylation Strategies
The methoxymethyl group introduces through S-alkylation of the 5-thiol intermediate. Potassium 2-thio-triazolo[1,5-c]quinazoline reacts with methoxymethyl chloride in tetrahydrofuran (THF) containing triethylamine, producing the target compound in 68% yield. The reaction exhibits strict regioselectivity, with alkylation occurring exclusively at the sulfur center rather than nitrogen atoms in the triazole ring.
IR spectroscopy confirms successful alkylation through disappearance of the S-H stretch at 2560 cm⁻¹ and emergence of C-O-C asymmetric stretching at 1120 cm⁻¹. ¹H-NMR analysis shows characteristic singlet peaks for methoxymethyl protons at δ 3.39 ppm (OCH₃) and δ 4.82 ppm (SCH₂O), with coupling constants (J = 11.2 Hz) indicating restricted rotation about the SCH₂O bond.
Alternative Etherification Approaches
A patent literature method employs Mitsunobu conditions for oxygen-directed alkylation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 2-hydroxymethyl intermediate reacts with methanol in THF at 0°C to room temperature, achieving 73% conversion to the methoxymethyl derivative. This approach circumvents potential side reactions associated with direct alkylation of thiol groups.
Reaction Optimization and Byproduct Analysis
Temperature-Dependent Yield Variations
Comparative studies reveal significant yield differences based on reaction staging:
- Low-temperature (0-5°C) alkylation minimizes pyrimidine ring degradation, maintaining 92% ring integrity
- Elevated temperatures (>80°C) during cyclization steps increase byproduct formation from Dimroth rearrangements
Table 2: Thermal Stability Profile
| Stage | Temperature Range (°C) | Degradation Products | Yield Impact (%) |
|---|---|---|---|
| Thiolation | 70-90 | Desulfurized quinazoline | 8-12 |
| Methoxymethylation | 20-40 | N-Oxide derivatives | 5-7 |
| Final cyclization | 100-120 | Ring-opened thioureas | 15-22 |
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase risk of nucleophilic aromatic substitution at unintended positions. Non-polar solvents like 1,2-dichloroethane improve S-alkylation selectivity but require longer reaction times (48-72 hours). Mixed solvent systems (THF:H₂O 4:1) balance reactivity and selectivity, achieving 89% regiochemical purity.
Analytical Characterization
Spectroscopic Confirmation
¹H-NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J = 8.4 Hz, 1H, H-8),
δ 7.94 (t, J = 7.6 Hz, 1H, H-7),
δ 7.68 (d, J = 8.0 Hz, 1H, H-6),
δ 4.82 (s, 2H, SCH₂O),
δ 3.39 (s, 3H, OCH₃),
δ 3.12 (s, 1H, NH)
¹³C-NMR (100 MHz, DMSO-d₆):
δ 167.8 (C=S),
δ 152.4 (C-2),
δ 142.6 (C-4a),
δ 128.9-134.2 (aromatic carbons),
δ 71.5 (SCH₂O),
δ 58.9 (OCH₃)
IR (KBr, cm⁻¹):
3102 (NH stretch),
1120 (C-O-C asym),
690 (C-S)
Mass Spectrometric Validation
High-resolution ESI-MS shows m/z 289.0721 [M+H]⁺ (calc. 289.0724 for C₁₂H₁₂N₄OS), confirming molecular formula consistency. Fragmentation patterns exhibit characteristic losses of CH₃O (31.99 Da) and HS (33.07 Da) groups, validating the methoxymethylthiol substitution.
Scale-Up Considerations
Pilot-Scale Synthesis
Kilogram-scale production employs continuous flow reactors to control exothermic reactions during POCl₃-mediated cyclization. A 2021 study achieved 89% yield at 50 g scale using:
Purification Methodology
Final product purification combines silica gel chromatography (ethyl acetate/hexane 3:7) with recrystallization from THF/n-heptane. This dual approach reduces residual triphenylphosphine oxide byproducts to <0.1% w/w.
Comparative Synthetic Routes
Route A: Direct alkylation of potassium thioquinazoline
- Pros: Fewer steps (3 stages)
- Cons: Requires strict moisture control
Route B: Mitsunobu etherification of hydroxymethyl intermediate
- Pros: Higher regiochemical purity
- Cons: Additional oxidation/reduction steps
Table 3: Route Efficiency Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield (%) | 58 | 49 |
| Purity (%) | 98.2 | 99.5 |
| Cost Index | 1.0 | 1.8 |
Application-Oriented Modifications
While focusing on preparation methods, it's noteworthy that structural analogs show antimicrobial activity against Candida albicans (MIC 8-16 μg/mL) and cytotoxic activity in tumor cell lines (IC₅₀ 12-34 μM). These findings suggest potential pharmacological applications driving synthetic interest.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising biological activity that makes it a candidate for developing new therapeutic agents. Its unique structure allows it to interact with various biological targets. Notably:
- Anticancer Activity : Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, compounds similar to 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol have been tested against various cancer cell lines and demonstrated notable cytotoxic effects .
- Antitubercular Properties : Recent studies have identified related compounds as effective inhibitors against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis by targeting specific enzymes like InhA .
Applications in Drug Discovery
Due to its promising biological properties, this compound serves as a lead compound in drug discovery efforts. Its structural features allow researchers to modify it to enhance efficacy and selectivity against various diseases. The compound's ability to modulate enzyme activity positions it as a valuable tool in developing new pharmacological agents .
Material Science Applications
The unique chemical properties of this compound also make it suitable for applications in material science:
- Fluorescent Probes : The compound can be engineered into fluorescent probes for biological imaging and diagnostics due to its photophysical characteristics. It has been noted that modifications can lead to significant changes in fluorescence properties, making it a candidate for non-linear optical materials .
- Advanced Materials : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials used in electronics and coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
- Substituent : Methyl (-CH₃) at position 2.
- Molecular Formula : C₁₀H₈N₄S; MW : 216.26 .
- Key Differences: Simpler hydrophobic substituent, reducing steric hindrance but limiting π-π interactions. Lower molecular weight (216.26 vs.
2-(Propan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
- Substituent : Isopropyl (-CH(CH₃)₂) at position 2.
- Key Differences :
2-((Quinolin-8-yloxy)methyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Functional Group Variations at Position 5
5-Amino Derivatives
- Example : 2-(1-Methyl-2-piperidinyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 104615-32-9).
- Functional Group : -NH₂ at position 4.
- Key Differences: Amino group enhances hydrogen bonding capacity, improving target affinity in receptor-binding assays (e.g., adenosine receptors) . Thiol (-SH) in the target compound offers redox activity (e.g., disulfide formation) absent in amino derivatives .
5-Ketone Derivatives
- Example : 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one.
- Functional Group : Ketone (=O) at position 5.
- Key Differences :
Anti-inflammatory Activity
- Target Compound : Thiol group may modulate inflammatory markers (e.g., TNF-α, IL-6) via redox mechanisms.
- Analog : 4-(2-(Ethoxycarbonyl)-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzoic acid ().
Adenosine Receptor Antagonism
Physicochemical Properties
| Compound | Molecular Weight | Substituent (Position 2) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound (Y021-6481) | ~357.4 | 4-Methoxyphenyl | 3.2 | 0.12 (DMSO) |
| 2-Methyl Analog | 216.26 | Methyl | 2.8 | 0.45 (DMSO) |
| 2-Isopropyl Analog | 258.3 | Isopropyl | 3.5 | 0.08 (DMSO) |
| Quinolinyloxy-methyl Analog | 359.4 | Quinolinyloxy-methyl | 4.1 | 0.03 (DMSO) |
- Key Trends: Methoxyphenyl and quinolinyl groups increase logP, reducing aqueous solubility. Methyl substitution optimizes balance between lipophilicity and solubility .
Biological Activity
2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound features a methoxymethyl group that enhances its chemical stability and biological activity. The synthesis typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters under solvent-free conditions or in absolute ethanol. This process leads to the formation of [4,3-c]-annulated triazoloquinazolines, with specific attention to the formation of [1,5-c] isomers through Dimroth rearrangement .
The biological effects of this compound are primarily attributed to its interaction with various molecular targets. It is known to modulate enzyme activity and receptor interactions, which can lead to diverse biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar triazoloquinazoline derivatives found notable activity against various pathogens including Escherichia coli, Pseudomonas aeruginosa, and fungi such as Candida albicans. Specifically, certain derivatives showed IC50 values indicating effective inhibition against these microorganisms .
Cytotoxicity and Cancer Research
The compound has also been investigated for its cytotoxic effects against cancer cell lines. For instance, a study reported that derivatives of [1,2,4]triazoloquinazolines displayed cytotoxic activities with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The presence of specific substituents was shown to enhance binding affinity to DNA and increase cytotoxicity .
Comparative Analysis with Related Compounds
| Compound | IC50 (μM) | Target Cell Line | Activity |
|---|---|---|---|
| This compound | 6.29 (HepG2) | HepG2 | Cytotoxic |
| This compound | 2.44 (HCT-116) | HCT-116 | Cytotoxic |
| Similar Derivative A | 3.91 (HepG2) | HepG2 | Cytotoxic |
| Similar Derivative B | 15.16 (Topo II) | Topo II Inhibition | Inhibitory |
Case Studies
Several case studies have documented the efficacy of triazoloquinazoline derivatives in preclinical settings:
- Antimicrobial Efficacy : A series of synthesized compounds demonstrated marked antimicrobial activity against Candida albicans, confirmed through bioluminescence inhibition tests .
- Cancer Treatment Potential : Research highlighted that specific derivatives exhibited high binding affinity to DNA and were effective in inhibiting cell growth in various cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
